REACTION_SMILES
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[CH3:18][c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1.[CH3:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30].[Cl:1][c:2]1[cH:3][cH:4][c:5]([C:8]([C:9](=[O:10])[OH:11])([CH3:12])[CH3:13])[cH:6][cH:7]1.[S:14]([Cl:15])([Cl:16])=[O:17]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([C:8]([C:9](=[O:10])[Cl:16])([CH3:12])[CH3:13])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C(=O)O)c1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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CC(C)(C(=O)Cl)c1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |